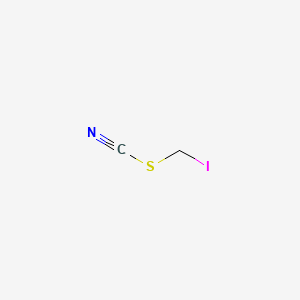

Iodomethyl thiocyanate

Description

Iodomethyl thiocyanate (CH₂I-SCN) is an organoiodine thiocyanate compound characterized by the presence of both iodide and thiocyanate functional groups. For instance, highlights challenges in synthesizing N-(iodomethyl)-benzamide (BAM-I) via reactions involving sodium iodide, suggesting that iodomethyl derivatives may face stability or reactivity issues under aqueous conditions .

Properties

CAS No. |

73909-00-9 |

|---|---|

Molecular Formula |

C2H2INS |

Molecular Weight |

199.02 g/mol |

IUPAC Name |

iodomethyl thiocyanate |

InChI |

InChI=1S/C2H2INS/c3-1-5-2-4/h1H2 |

InChI Key |

MEZLHPGTFGWNAW-UHFFFAOYSA-N |

Canonical SMILES |

C(SC#N)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodomethyl thiocyanate can be synthesized through the reaction of chloro- or bromomethyl thiocyanate with an inorganic iodide in an organic solvent at a temperature range of 10 to 50°C . This method involves the substitution of the chlorine or bromine atom with an iodine atom, facilitated by the iodide ion.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Iodomethyl thiocyanate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Addition Reactions: It can add to alkenes and alkynes, forming new carbon-carbon bonds.

Oxidation and Reduction Reactions: Though less common, it can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles include thiocyanate ions, amines, and alcohols.

Solvents: Organic solvents such as dichloromethane, acetonitrile, and tetrahydrofuran are typically used.

Catalysts: Catalysts like copper or palladium may be employed to facilitate certain reactions.

Major Products Formed: The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, reaction with thiocyanate ions primarily yields methyl thiocyanate .

Scientific Research Applications

Iodomethyl thiocyanate has diverse applications in scientific research, including:

Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which iodomethyl thiocyanate exerts its effects involves the reactivity of the iodine and thiocyanate groups. The iodine atom can act as a leaving group in substitution reactions, while the thiocyanate group can participate in nucleophilic attacks. These interactions facilitate the formation of new chemical bonds and the modification of molecular structures .

Comparison with Similar Compounds

Methyl Thiocyanate (CH₃-SCN)

- Reactivity: Methyl thiocyanate is a simpler alkyl thiocyanate. Unlike iodomethyl thiocyanate, it lacks the iodide group, which reduces its electrophilicity. demonstrate that thiocyanate groups participate in cyclization reactions with hydrazonoyl halides to form thiadiazoles and imidazolidinones, suggesting that this compound may exhibit similar reactivity but with enhanced leaving-group capacity due to the iodide moiety .

4-Iodophenyl Isothiocyanate (C₆H₄I-NCS)

- Structural Differences : While this compound is an alkyl derivative, 4-iodophenyl isothiocyanate () is an aromatic isothiocyanate. The iodide substituent in the para position enhances its stability and utility in peptide coupling reactions.

- Safety Profile : 4-Iodophenyl isothiocyanate is classified as Hazard Class 6.1 (toxic) with Packing Group II, indicating moderate danger during transport . This compound’s safety data are unavailable, but its iodide group may pose additional risks (e.g., iodine release upon decomposition).

Sodium Thiocyanate (NaSCN)

- Biological Activity : emphasizes sodium thiocyanate’s goitrogenic effects via inhibition of iodide uptake in the thyroid (NIS-mediated transport). This compound, if metabolized to release thiocyanate, could similarly disrupt iodide transport but with additional iodine-related effects .

- Thermodynamic Properties: Sodium thiocyanate’s role in absorption refrigeration systems (ammonia/sodium thiocyanate mixtures) relies on its solubility and enthalpy of absorption .

Reactivity and Stability

- Synthetic Challenges: reports failed attempts to synthesize benzamidomethyl isothiocyanate (BAM-NCS) and BAM-I, suggesting that iodomethyl derivatives may require non-aqueous conditions or specialized catalysts .

- Comparative Reaction Pathways : Thiocyanates in form heterocyclic compounds (e.g., thiadiazoles) under mild conditions. This compound’s iodide group could facilitate nucleophilic substitution, diverging from methyl or phenyl thiocyanates’ reactivity .

Data Tables

Table 1: Comparative Properties of Thiocyanate Derivatives

Table 2: Reactivity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.